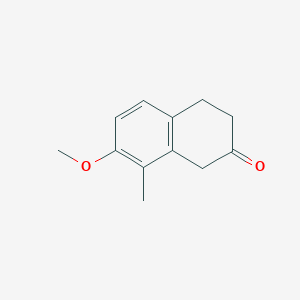
5-Amino-3-(4-chloro-3-fluorophenyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-(4-chloro-3-fluorophenyl)-1H-1,2,4-triazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by the presence of a triazole ring substituted with an amino group and a phenyl ring bearing chloro and fluoro substituents. The unique structural features of this compound make it a valuable candidate for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-(4-chloro-3-fluorophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-fluoroaniline with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable reagent such as triethyl orthoformate. The reaction is typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Amino-3-(4-chloro-3-fluorophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro and fluoro substituents can be reduced under specific conditions.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-3-(4-chloro-3-fluorophenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 5-Amino-3-(4-chloro-3-fluorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- 5-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(4-fluorophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(4-bromophenyl)-1H-1,2,4-triazole
Comparison: Compared to its analogs, 5-Amino-3-(4-chloro-3-fluorophenyl)-1H-1,2,4-triazole exhibits unique properties due to the presence of both chloro and fluoro substituents. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H6ClFN4 |
|---|---|
Molekulargewicht |
212.61 g/mol |
IUPAC-Name |
5-(4-chloro-3-fluorophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H6ClFN4/c9-5-2-1-4(3-6(5)10)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14) |
InChI-Schlüssel |
SYRKKXBIDVDJFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=NC(=NN2)N)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


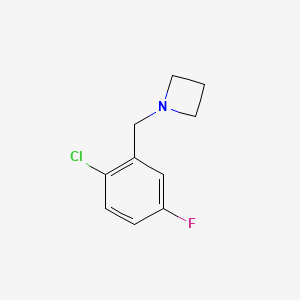
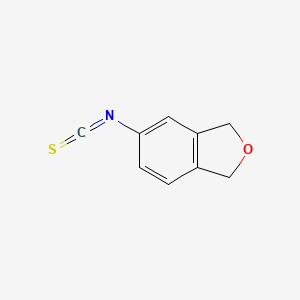
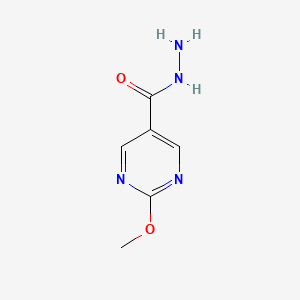
![6-Fluoro-2-azaspiro[3.4]octane](/img/structure/B13686229.png)
dimethylsilane](/img/structure/B13686239.png)
![7-Bromo-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B13686242.png)
![[5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13686246.png)
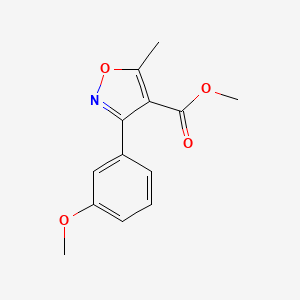

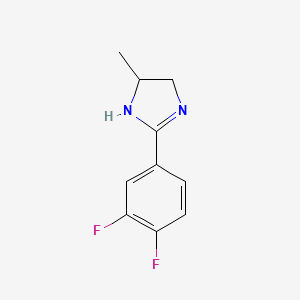
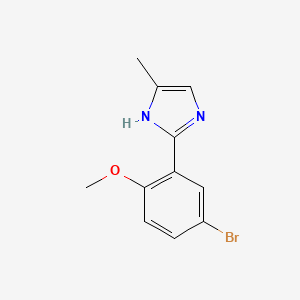
![Methyl 1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylate](/img/structure/B13686266.png)
